N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]furan-2-carboxamide

Hydrogen bonding Drug-likeness Physicochemical profiling

This compound is distinguished by a secondary alcohol-containing hydroxyethyl linker—absent in methylene-linked (CAS 332373-49-6) or directly attached (CAS 301307-06-2) analogs—that increases TPSA (~72 Ų vs ~52 Ų) and provides a chemically tractable handle for acylation, alkylation, or oxidation. With no public biological data, it serves as an ideal matched negative control for KRAS-pathway SAR or as a calibrated permeability reference (HBD=2, TPSA near thresholds). Researchers needing a unique, derivatization-ready 1,4-benzodioxin-furan-2-carboxamide scaffold should request a quotation.

Molecular Formula C15H15NO5
Molecular Weight 289.28 g/mol
CAS No. 1290721-84-4
Cat. No. B6424157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]furan-2-carboxamide
CAS1290721-84-4
Molecular FormulaC15H15NO5
Molecular Weight289.28 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)C(CNC(=O)C3=CC=CO3)O
InChIInChI=1S/C15H15NO5/c17-11(9-16-15(18)13-2-1-5-19-13)10-3-4-12-14(8-10)21-7-6-20-12/h1-5,8,11,17H,6-7,9H2,(H,16,18)
InChIKeyPVTYAKSNTASMHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]furan-2-carboxamide (CAS 1290721-84-4): Structural Identity & Procurement Baseline


N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]furan-2-carboxamide (CAS 1290721-84-4) is a synthetic organic molecule with molecular formula C15H15NO5 and molecular weight 289.28 g·mol⁻¹ . Its architecture integrates a 2,3-dihydro-1,4-benzodioxin ring system and a furan-2-carboxamide moiety via a 2-hydroxyethyl linker . Critically, publicly available quantitative biological, pharmacological, or selectivity data for this specific compound are extremely limited; the differentiation evidence presented below derives principally from structural comparison with the closest identifiable analogs, computed physicochemical descriptors, and class-level inference.

Why Closest Structural Analogs Cannot Reliably Substitute for N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]furan-2-carboxamide


The 2-hydroxyethyl linker that distinguishes this compound from its closest commercially available analogs introduces a secondary alcohol group, thereby increasing the hydrogen-bond donor (HBD) count from 1 to 2 and the hydrogen-bond acceptor (HBA) count from 4 to 5 relative to the methylene-linked analog KRAS inhibitor-36 (CAS 332373-49-6) or the directly attached N-(2,3-dihydro-1,4-benzodioxin-6-yl)furan-2-carboxamide (CAS 301307-06-2) . These additional hydrogen-bonding features alter topological polar surface area, aqueous solubility, and conformational flexibility in ways that cannot be replicated by simple substitution, making generic interchange scientifically unreliable in applications where specific molecular recognition, solubility, or permeability profiles are required [1]. Direct comparative biological data between these analogs are absent from the peer-reviewed literature; the quantitative differentiation below therefore relies on computed structural and physicochemical parameters.

Quantitative Differential Evidence Guide for N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]furan-2-carboxamide vs. Closest Analogs


Hydrogen-Bond Donor Count: A Decisive Physicochemical Differentiator

The target compound possesses two hydrogen-bond donor atoms (one amide N-H, one secondary alcohol O-H), whereas both KRAS inhibitor-36 and CAS 301307-06-2 possess only one HBD (amide N-H only) . This difference is structurally encoded and directly verifiable from SMILES notation. HBD count is a critical determinant of aqueous solubility, passive membrane permeability, and target-binding pharmacophore complementarity [1].

Hydrogen bonding Drug-likeness Physicochemical profiling

Molecular Weight and Topological Polar Surface Area Differentiation

The target compound (MW 289.28 Da, TPSA ≈72.1 Ų) is approximately 30 Da heavier and has a TPSA ~20 Ų larger than KRAS inhibitor-36 (MW 259.26 Da, TPSA ≈51.9 Ų) or the direct-attached analog CAS 301307-06-2 (MW 245.23 Da, TPSA ≈51.9 Ų) . The increased TPSA arises from the secondary alcohol oxygen, which adds ~20.2 Ų to the polar surface [1]. Both Veber's oral-bioavailability rule (TPSA ≤140 Ų) and the Lipinski framework flag TPSA as a key permeability determinant; a 20 Ų TPSA increment can reduce passive transcellular permeability by approximately 0.3–0.5 log units in Caco-2 monolayers [2].

TPSA Molecular weight Drug-likeness Permeability

Linker Geometry: Hydroxyethyl vs. Methylene vs. Direct Attachment

The target compound features a 2-hydroxyethyl linker (two sp3 carbons plus a hydroxyl-bearing chiral center) connecting the benzodioxin ring to the furan-2-carboxamide nitrogen. KRAS inhibitor-36 employs a single methylene linker (one sp3 carbon), while CAS 301307-06-2 has a direct N-aryl amide bond with zero intervening atoms [1]. This linker-length variation changes the distance between the benzodioxin and furan pharmacophoric elements by approximately 1.2–2.5 Å, altering the three-dimensional presentation of hydrogen-bonding and aromatic stacking features . The chiral secondary alcohol additionally introduces stereochemical complexity absent in the achiral comparators, enabling enantioselective binding or differential metabolic stability that cannot be achieved with the simpler analogs [2].

Linker chemistry Conformational flexibility Structure-activity relationship

Biological Activity Context: KRAS Inhibitor-36 as the Nearest Pharmacologically Annotated Analog

KRAS inhibitor-36 (compound Abd2, CAS 332373-49-6), the closest commercially available analog differing only by substitution of a methylene linker for the target compound's hydroxyethyl linker, has been reported to directly inhibit the KRAS Q61H mutant [1]. However, no peer-reviewed publication with full experimental characterization (IC50, selectivity panel, cellular activity) has been identified for either KRAS inhibitor-36 or the target compound in the public domain. The biological activity of the target compound (CAS 1290721-84-4) remains entirely uncharacterized in the published literature .

KRAS Q61H Oncology Small-molecule inhibitor SAR tool compound

Evidence-Grounded Application Scenarios for N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]furan-2-carboxamide (CAS 1290721-84-4)


Structure-Activity Relationship (SAR) Probe for KRAS/Linker Chemotype Expansion

Given that the closest annotated analog, KRAS inhibitor-36, reportedly targets KRAS Q61H, the target compound's hydroxyethyl linker makes it a logical next-step SAR probe for exploring the hydrogen-bonding and stereochemical tolerance of the putative KRAS-binding pocket [1]. Any binding or functional data derived from this compound would directly inform whether the linker region tolerates polar, hydrogen-bond-donating substituents, a key question for lead optimization that cannot be answered with the methylene-linked comparator alone.

Negative Control or Specificity Counter-Screen in Benzodioxin-Furan Chemotype Studies

Because no biological activity has been publicly documented for this compound, it serves as a structurally matched negative control when paired with active analogs from the same chemotype. Its increased polarity (TPSA ≈72.1 Ų vs. ~52 Ų for comparators) also makes it a useful tool for excluding non-specific hydrophobic aggregation as a mechanism of observed activity [2].

Synthetic Intermediate for Diversified Benzodioxin-Containing Libraries

The secondary alcohol in the hydroxyethyl linker provides a chemically tractable handle for further derivatization—acylation, alkylation, oxidation to ketone, or conversion to a leaving group for nucleophilic displacement—enabling the generation of focused compound libraries around the 2,3-dihydro-1,4-benzodioxin scaffold . This synthetic versatility is absent in the methylene-linked or direct-attached analogs.

Physicochemical Benchmarking in Permeability and Solubility Assays

With a TPSA of ~72.1 Ų—approximately 20 Ų higher than the comparator analogs—this compound sits near empirically derived permeability thresholds and can serve as a calibrated internal standard for ranking the passive permeability of new benzodioxin-containing analogs in PAMPA or Caco-2 assays [3]. Its HBD count of 2 places it at the lower boundary of the Lipinski HBD guideline, making it a useful reference compound for solubility-permeability trade-off studies.

Quote Request

Request a Quote for N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.